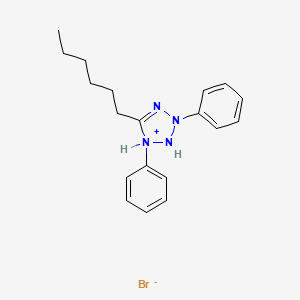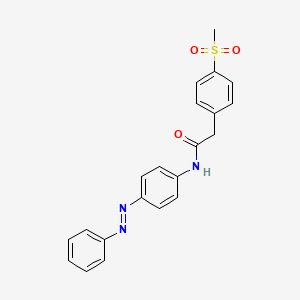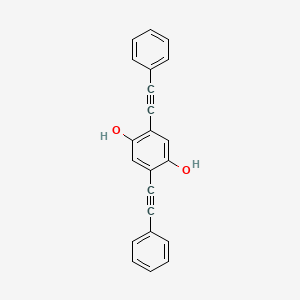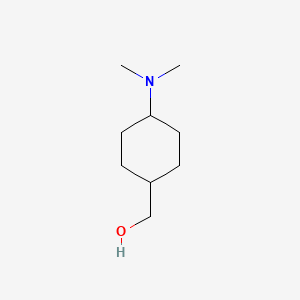
3,3'-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an acridine core with two benzoic acid groups attached at the 2 and 7 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid typically involves multiple steps. One common method starts with the preparation of the acridine core, followed by the introduction of the benzoic acid groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridine core or the benzoic acid groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy or amino derivatives.
Applications De Recherche Scientifique
3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. The acridine core can intercalate into DNA, disrupting its function and leading to various biological effects. Additionally, the benzoic acid groups can interact with enzymes and receptors, modulating their activity and contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: Another acridine derivative with similar structural features.
Acridine-9(10H)-one: A simpler acridine compound used in various applications.
Acridone acetic acid: Known for its pharmacological properties.
Uniqueness
3,3’-(9-Oxo-9,10-dihydroacridine-2,7-diyl)dibenzoic acid is unique due to the presence of two benzoic acid groups, which enhance its chemical reactivity and potential biological activities. This structural feature distinguishes it from other acridine derivatives and contributes to its diverse applications in research and industry.
Propriétés
Formule moléculaire |
C27H17NO5 |
|---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
3-[7-(3-carboxyphenyl)-9-oxo-10H-acridin-2-yl]benzoic acid |
InChI |
InChI=1S/C27H17NO5/c29-25-21-13-17(15-3-1-5-19(11-15)26(30)31)7-9-23(21)28-24-10-8-18(14-22(24)25)16-4-2-6-20(12-16)27(32)33/h1-14H,(H,28,29)(H,30,31)(H,32,33) |
Clé InChI |
AIIAHEIEZDPDBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)NC4=C(C3=O)C=C(C=C4)C5=CC(=CC=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)
![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)

![4-[(4-Phenyl-1-piperidinyl)methyl]-benzenamine](/img/structure/B14130163.png)


![Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14130172.png)



